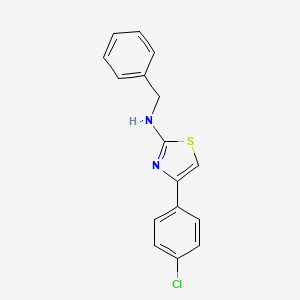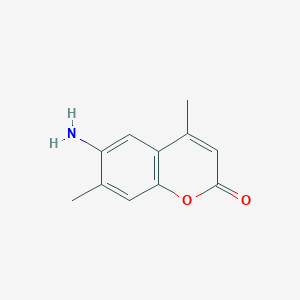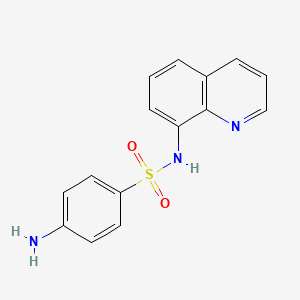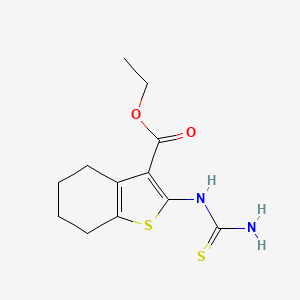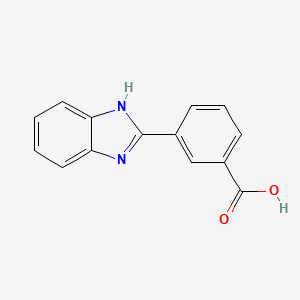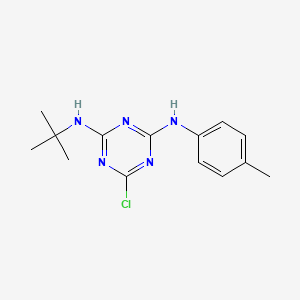
N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives often involves reactions that introduce various substituents to the triazine ring, enhancing its reactivity and functional diversity. For example, the synthesis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, a compound related to the target molecule, demonstrates the complexity and specificity of synthetic routes in triazine chemistry (Zou, 2001).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a planar triazine core, with substituents affecting the electronic and steric properties of the molecule. The crystal structure of related compounds, such as 6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione, reveals the importance of intramolecular interactions and substituent effects on the overall molecular conformation (Shibata & Mizuguchi, 2010).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the reactive nature of the triazine ring. For instance, the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one under different conditions showcases the versatility of triazine compounds in chemical transformations (Mironovich & Shcherbinin, 2014).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by the nature and position of substituents on the triazine ring. The study of compounds like 6-Chloro-N2-propyl-N4-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine provides insight into how structural modifications impact the physical characteristics of triazine molecules (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties of triazine derivatives are defined by their reactivity patterns, stability, and interactions with other molecules. The synthesis and study of various triazine derivatives, including their antimicrobial activities, highlight the chemical versatility and potential applications of these compounds in different fields (Kushwaha & Sharma, 2022).
Aplicaciones Científicas De Investigación
Mobility and Degradation Pathways
Terbuthylazine, a related compound to N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, has been studied for its degradation pathways in agricultural soils. Research conducted by Guzzella, Rullo, Pozzoni, and Giuliano (2003) using lysimeters on a field scale revealed that its transformation products, derived from dealkylation and hydroxylation reactions, pose a risk of aquifer contamination (Guzzella et al., 2003).
Electrochemical Reduction
Brown (2018) conducted a study on the electrochemical reduction of terbuthylazine under acidic conditions. This work provides insights into the reduction pathways of chloro-s-triazine herbicides, suggesting a 4-electron reduction process involving elimination of the chloro group and reduction of the s-triazine ring (Brown, 2018).
Computational Chemistry Study
The hydrolysis of atrazine and related 2-chloro-s-triazines was explored by Sawunyama and Bailey (2002) using computational chemistry. Their findings indicate that hydrolysis trends for these compounds are not significantly affected by side-chain amine-nitrogen alkyl substituents (Sawunyama & Bailey, 2002).
Antiphoto-Oxidative Stability Effects
Xue-chuan (2003) studied the antiphoto-oxidative stability effects of a compound synthesized from alkylated piperidineamine and cyanuric chloride, related to the chemical structure of interest. The blend exhibited excellent antiphoto-oxidative performance (Xue-chuan, 2003).
Crystal Packing and Hydrogen Bonds
Yi-Ping Jiang et al. (2007) investigated a related compound, focusing on its crystal packing and hydrogen bonding properties. Their findings provide insights into the structural characteristics of similar triazine derivatives (Yi‐Ping Jiang et al., 2007).
Dopamine Polymerization
A study by Oliveira et al. (2016) described the catecholase-like catalytic activity and dopamine polymerization using a dinuclear complex containing a triazine-based ligand. This research opens pathways for understanding the biochemical interactions involving triazine derivatives (Oliveira et al., 2016).
Degradation Pathways in Constructed Wetlands
Gikas et al. (2012) developed a method to study the degradation pathways of terbuthylazine in constructed wetlands. Their findings contribute to the understanding of environmental impacts of triazine herbicides (Gikas et al., 2012).
Excited States of sym-Triazine-Based Herbicides
Oliva et al. (2005) conducted a computational and luminescence study on the low-lying excited states of sym-triazines. The findings from this study provide valuable information on the photophysical properties of triazine herbicides (Oliva et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-9-5-7-10(8-6-9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDVOOEMHTAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354674 | |
| Record name | STK064997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
299929-72-9 | |
| Record name | STK064997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)
![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)
